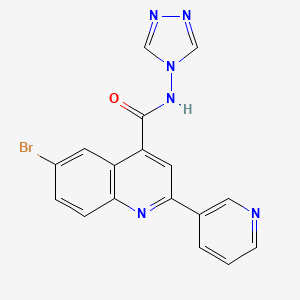![molecular formula C19H25ClN2O2 B4657874 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine](/img/structure/B4657874.png)
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine
Overview
Description
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to naturally occurring cannabinoids found in the Cannabis plant, such as tetrahydrocannabinol (THC), but has been modified to enhance its potency and selectivity. In
Scientific Research Applications
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain, inflammation, and neurological disorders. It has also been investigated for its potential use in cancer therapy, as it has been shown to have anti-tumor effects in preclinical studies. Additionally, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has been used as a tool compound in the study of the endocannabinoid system, which plays a critical role in regulating various physiological processes.
Mechanism of Action
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in regulating pain, inflammation, and immune function. By activating these receptors, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine can modulate the release of neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, immunomodulation, and neuroprotection. It has also been shown to have anti-tumor effects in preclinical studies, although further research is needed to determine its potential as a cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine is its high potency and selectivity for the cannabinoid receptors, which makes it a valuable tool compound for studying the endocannabinoid system. However, its potency also presents a challenge in terms of dosing and toxicity, and careful experimentation is required to avoid potential adverse effects.
Future Directions
There are many potential future directions for the study of 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine, including further investigation of its therapeutic potential in various disease states, optimization of its dosing and delivery methods, and development of new synthetic analogs with improved selectivity and potency. Additionally, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine could be used as a tool compound in the study of other receptor systems that are modulated by cannabinoids, such as the transient receptor potential (TRP) channels. Overall, 1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-3-methylpiperidine has the potential to be a valuable therapeutic agent and research tool in the field of cannabinoid pharmacology.
properties
IUPAC Name |
[1-(4-chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-14-3-2-10-22(13-14)19(24)16-8-11-21(12-9-16)18(23)15-4-6-17(20)7-5-15/h4-7,14,16H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKZGQKJKBQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){4-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4657795.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4657798.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4657815.png)
![N-(3-methoxyphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4657820.png)

![N-(4-methoxyphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4657839.png)

![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4657857.png)
![1-(4-benzyl-1-piperazinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4657862.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4657879.png)
![2-[5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657882.png)
![5-{2-[2-(4-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657888.png)